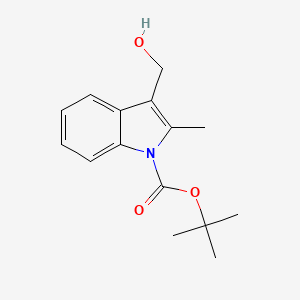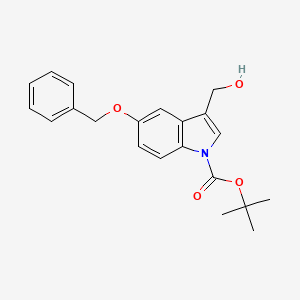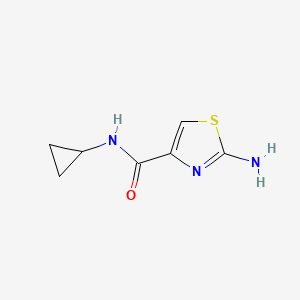![molecular formula C15H22N2O4 B1520594 1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid CAS No. 886363-96-8](/img/structure/B1520594.png)
1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid
説明
The compound “1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid” is a chemical compound with a molecular weight of 330.81 . It is also known as 1-(2-amino-1-(3,4-dimethoxyphenyl)ethyl)pyrrolidine-3-carboxylic acid hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another synthesis method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound is based on a C6-C3-C6 skeleton, where the two benzene rings are not linked together . The InChI key for this compound is MVMZZPQEJVXBMV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Biochemical Research
This compound is used in biochemical research due to its structural similarity to natural amino acids. It’s particularly useful in the study of enzyme-substrate interactions and can serve as a building block for more complex molecules. Its unique structure allows researchers to explore the biochemical pathways involving phenylalanine derivatives .
Pharmaceutical Development
In pharmaceutical development, this compound’s dimethoxy-phenyl group could be beneficial in creating new drugs. It has the potential to improve drug properties such as solubility, stability, and bioavailability. Researchers can modify the compound to produce analogs that may act as precursors or active pharmaceutical ingredients .
Material Science
The compound’s carboxylic acid group makes it a candidate for creating novel polymers. By incorporating it into polymer chains, scientists can develop materials with specific mechanical and chemical properties. This application is particularly relevant in the creation of biocompatible materials .
Analytical Chemistry
As a standard in chromatography and mass spectrometry, this compound helps in the identification and quantification of complex mixtures. Its unique molecular signature allows for precise calibration in analytical instruments, aiding in the detection of similar compounds .
Cancer Research
The structural features of this compound make it a valuable tool in cancer research. It can be used to synthesize derivatives that target specific pathways involved in cancer cell proliferation. Studies have shown that similar compounds have antiproliferative abilities against various cancer cell lines .
Chemical Synthesis
In chemical synthesis, this compound can act as an intermediate or a reagent. It’s particularly useful in the synthesis of complex organic molecules, including natural products and potential drug candidates. Its reactivity can be harnessed to create a wide array of chemical structures .
特性
IUPAC Name |
1-[2-amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-20-13-4-3-10(7-14(13)21-2)12(8-16)17-6-5-11(9-17)15(18)19/h3-4,7,11-12H,5-6,8-9,16H2,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSFHMBZPILRRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCC(C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661431 | |
| Record name | 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Amino-1-(3,4-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid | |
CAS RN |
886363-96-8 | |
| Record name | 1-[2-Amino-1-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(5-[Morpholin-4-yl(phenyl)methyl]-1H-tetrazol-1-yl)acetic acid](/img/structure/B1520528.png)
